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Introduction
Optopharmacology represents a significant advancement in pharmacology, offering precise

spatiotemporal control over drug activity through the use of light. This approach utilizes

photoswitchable compounds that can be reversibly activated or deactivated, enabling

researchers to modulate biological processes with high precision. OptoBI-1 is a novel

photoswitchable agonist developed for the lipid-independent control of Transient Receptor

Potential Canonical (TRPC) channels.[1][2] As a derivative of the TRPC3/6/7 activator

GSK1702934A, OptoBI-1 incorporates an azobenzene moiety, allowing its pharmacological

activity to be controlled by specific wavelengths of light.[1] This technical guide provides an in-

depth overview of OptoBI-1, its mechanism of action, quantitative properties, experimental

protocols, and its application as a tool in research and drug development.

Core Properties of OptoBI-1
OptoBI-1's utility is defined by its specific physicochemical, photochemical, and

pharmacological characteristics. These properties are summarized below.

Physicochemical and Photochemical Data
The tables below present the key quantitative data for OptoBI-1, facilitating its practical

application in experimental settings.
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Property Value Source

Molecular Weight 523.67 g/mol

Molecular Formula C₃₂H₃₇N₅O₂

CAS Number 2415272-11-4

Purity ≥98%

Solubility Soluble to 10 mM in DMSO

Storage Store at -20°C

Activation Wavelength (trans to

cis)
365 nm

Deactivation Wavelength (cis

to trans)
430 nm

Thermal Relaxation
Returns to trans state in ~50

minutes in the dark

Isomeric Ratio (365 nm light) 96% cis / 4% trans

Isomeric Ratio (435 nm light) 22% cis / 78% trans

Pharmacological Profile
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Property Value Source

Target(s)
Agonist for TRPC3, TRPC6,

and TRPC7 channels

Inactive On
No observed effect on TRPC4

or TRPC5

EC₅₀ (active cis-form) ~0.1 μM at TRPC3

Cellular Effects

Induces Ca²⁺ influx; modulates

neuronal firing; triggers NFAT

signaling

Mode of Action
Lipid-independent, direct

channel modulation

Mechanism of Action
OptoBI-1 is a photoswitchable molecule built around an azobenzene core. This chemical

structure allows it to exist in two distinct isomeric states: a thermally stable trans isomer and a

metastable cis isomer. In its inactive, trans state, OptoBI-1 has a low affinity for its target TRPC

channels. Upon illumination with 365 nm UV light, the azobenzene group undergoes

photoisomerization to the cis state. This conformational change renders the molecule active,

allowing it to bind to and activate TRPC3, TRPC6, and TRPC7 channels, leading to cation

influx. The process is reversible; illumination with 430 nm blue light rapidly converts the

molecule back to its inactive trans form, terminating channel activity. In the absence of light, the

cis isomer will thermally relax back to the more stable trans state over approximately 50

minutes.
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OptoBI-1 Isomers

TRPC Channel State
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Caption: Photoisomerization and activity of OptoBI-1 on TRPC channels.

Downstream Signaling Pathways
The activation of TRPC channels by cis-OptoBI-1 initiates a cascade of intracellular events,

primarily driven by the influx of Ca²⁺. This increase in cytosolic Ca²⁺ can trigger various

downstream signaling pathways depending on the cellular context. One well-documented

pathway involves the activation of the nuclear factor of activated T-cells (NFAT). In this

pathway, elevated intracellular Ca²⁺ activates the phosphatase Calcineurin, which

dephosphorylates NFAT, leading to its translocation into the nucleus and subsequent gene

transcription. In neurons, TRPC3 activation by OptoBI-1 has been shown to inhibit neuronal

firing, a mechanism potentially mediated by local Ca²⁺ signaling and the subsequent activation

of potassium (K⁺) conductances.
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Caption: Downstream effects following OptoBI-1-mediated TRPC channel activation.
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Experimental Protocols & Workflows
OptoBI-1 can be employed in various experimental paradigms to study TRPC channel

function. Below are detailed methodologies for key applications.

In Vitro Ca²⁺ Imaging
This protocol describes the use of OptoBI-1 to optically control Ca²⁺ influx in a cell line

expressing TRPC3.

Objective: To visualize and quantify TRPC3-mediated Ca²⁺ entry in HEK293 cells upon

photoactivation of OptoBI-1.

Materials:

HEK293 cells

Expression vectors for YFP-TRPC3 and a red fluorescent Ca²⁺ sensor (e.g., R-GECO)

Transfection reagent

DMEM supplemented with 10% FBS

Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10

mM glucose, 10 mM HEPES, pH 7.4

OptoBI-1 (10 mM stock in DMSO)

Fluorescence microscope equipped with light sources for 365 nm and 430 nm, and

appropriate filter sets for YFP and R-GECO.

Methodology:

Cell Culture and Transfection:

Culture HEK293 cells in DMEM.

Co-transfect cells with YFP-TRPC3 and R-GECO plasmids using a suitable transfection

reagent.
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Plate transfected cells onto glass-bottom dishes and allow them to express for 24-48

hours.

Compound Loading and Imaging:

Replace culture medium with PSS.

Add OptoBI-1 to a final concentration of 10 μM and incubate in the dark for 5-10 minutes.

Mount the dish on the microscope stage.

Optical Stimulation and Data Acquisition:

Acquire a baseline R-GECO fluorescence signal in the dark.

To activate TRPC3, illuminate the cells with a 10-second pulse of 365 nm light.

Record the change in R-GECO fluorescence intensity over time.

To deactivate the channels, illuminate the cells with a 30-second pulse of 430 nm light and

continue recording.

Repeat the light-cycling protocol as needed.

Data Analysis:

Measure the mean fluorescence intensity of individual cells or regions of interest over

time.

Normalize the R-GECO fluorescence (F/F₀) to the baseline intensity.

Quantify the amplitude and kinetics of the Ca²⁺ response to each light pulse.
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Caption: Experimental workflow for OptoBI-1-mediated Ca²⁺ imaging in vitro.
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Electrophysiological Recording in Neurons
This protocol details the use of OptoBI-1 to modulate the firing activity of hippocampal

neurons.

Objective: To optically control and record TRPC3-mediated changes in the electrical activity of

cultured murine hippocampal neurons.

Materials:

Primary cultured murine hippocampal neurons

External solution (similar to PSS)

Internal solution for patch pipette (e.g., 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES,

0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)

OptoBI-1 (20 μM working concentration)

Patch-clamp setup with an amplifier

Light source (365 nm and 430 nm) coupled to the microscope light path.

Methodology:

Cell Preparation:

Prepare primary hippocampal neuron cultures on coverslips.

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with

external solution.

Electrophysiology Setup:

Establish a whole-cell current-clamp recording from a neuron.

Apply depolarizing current injections (e.g., up to 100 pA for 5 seconds) to induce action

potential firing and establish a baseline firing rate.
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Photopharmacology:

Add OptoBI-1 (20 μM) to the external solution while keeping the preparation in the dark.

Continue to elicit firing with current injections to monitor the effect of the inactive trans-

OptoBI-1.

Illuminate the neuron with 365 nm light to convert OptoBI-1 to its cis form.

Immediately apply the current injection protocol and record the resulting change in firing

frequency. The activation of TRPC3 is expected to inhibit firing.

Illuminate with 430 nm light to deactivate OptoBI-1 and record the recovery of the firing

rate.

Data Analysis:

Count the number of action potentials per current injection under each condition (dark, 365

nm, 430 nm).

Analyze changes in membrane potential and other electrophysiological parameters.

Compare the firing rates to determine the modulatory effect of OptoBI-1 photoactivation.

Conclusion
OptoBI-1 is a powerful and precise tool for the optopharmacological study of TRPC3, TRPC6,

and TRPC7 channels. Its ability to be activated and deactivated by light in a lipid-independent

manner provides researchers with unparalleled temporal control over Ca²⁺ signaling and

downstream cellular processes. The detailed properties and protocols provided in this guide

serve as a comprehensive resource for scientists aiming to leverage OptoBI-1 in their

research, from fundamental studies of ion channel biophysics to the exploration of novel

therapeutic strategies targeting TRPC-related physiopathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical
Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]

2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical
Science (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [OptoBI-1: A Technical Guide for Optopharmacological
Control of TRPC Channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193284#optobi-1-as-a-tool-for-optopharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2019/sc/c8sc05536j
https://pubs.rsc.org/en/content/articlehtml/2019/sc/c8sc05536j
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c8sc05536j
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c8sc05536j
https://www.benchchem.com/product/b1193284#optobi-1-as-a-tool-for-optopharmacology
https://www.benchchem.com/product/b1193284#optobi-1-as-a-tool-for-optopharmacology
https://www.benchchem.com/product/b1193284#optobi-1-as-a-tool-for-optopharmacology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

